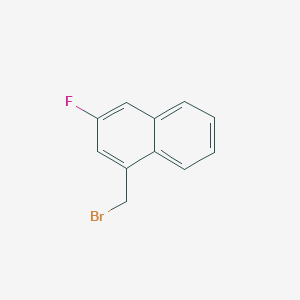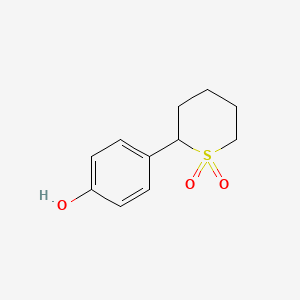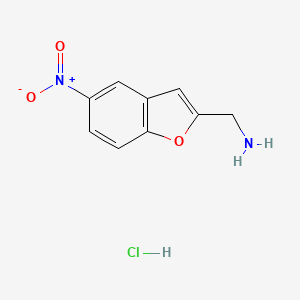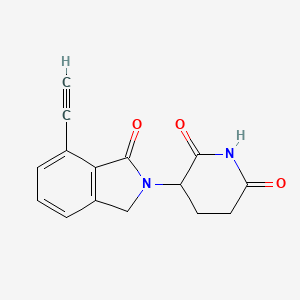![molecular formula C10H20O3Si B15297110 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde CAS No. 2169527-25-5](/img/structure/B15297110.png)
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is an organic compound characterized by the presence of an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base, followed by the formation of the oxetane ring. The aldehyde group is introduced through oxidation reactions. Common reagents used in these steps include TBDMS chloride, bases like imidazole or triethylamine, and oxidizing agents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like halides or alkoxides.
Major Products
Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carboxylic acid.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The TBDMS group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives that are not easily accessible from other compounds.
Propiedades
Número CAS |
2169527-25-5 |
|---|---|
Fórmula molecular |
C10H20O3Si |
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxyoxetane-3-carbaldehyde |
InChI |
InChI=1S/C10H20O3Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6H,7-8H2,1-5H3 |
Clave InChI |
YUTBKWRZLMCAKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(COC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


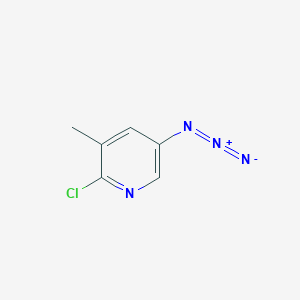
![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)



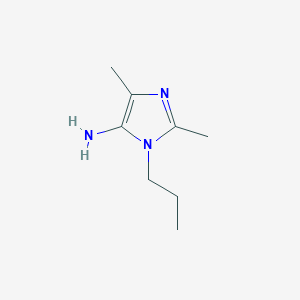
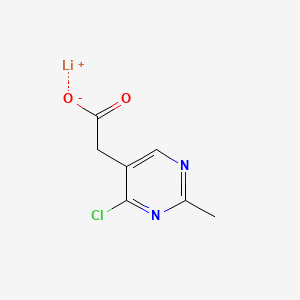
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
